molecular formula C12H10BrNO2 B1331039 4-bromo-N-(furan-2-ylmethyl)benzamide CAS No. 312587-75-0

4-bromo-N-(furan-2-ylmethyl)benzamide

Cat. No.: B1331039
CAS No.: 312587-75-0
M. Wt: 280.12 g/mol
InChI Key: BFFZHBHYXIHNKW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-bromo-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with furan-2-ylmethanamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-(furan-2-ylmethyl)benzamide include:

These compounds share structural similarities but differ in the substituents attached to the benzamide group. The presence of different halogens or heterocycles can significantly influence their chemical reactivity and biological activity .

Biological Activity

4-Bromo-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a bromo substituent and a furan moiety, which are known to contribute to various biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrN3O2C_{11}H_{10}BrN_{3}O_{2}, with a molecular weight of approximately 284.12 g/mol. The structural features include:

  • A bromine atom which may influence the compound's reactivity.
  • A furan ring , known for its biological activity.
  • A benzamide core , which is significant in drug design due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity. It has been tested against various drug-resistant bacterial strains, including Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism of action is believed to involve the inhibition of specific enzymes or modulation of receptor functions, leading to alterations in cellular signaling pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Acinetobacter baumannii8 µg/mL
Klebsiella pneumoniae16 µg/mL
Staphylococcus aureus4 µg/mL

Anti-inflammatory Effects

In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and prostaglandin E2 in lipopolysaccharide-induced human gingival fibroblasts. This suggests its potential application in treating inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity.
  • Receptor Modulation : It could modulate receptor functions, impacting signaling pathways involved in inflammation and infection responses.

Case Studies

  • In Vitro Evaluation : A study evaluated the effects of this compound on human cell lines, demonstrating significant cytotoxicity against cancer cells at concentrations ranging from 10 to 50 µM. The compound induced apoptosis through caspase activation pathways .
  • Molecular Docking Studies : Computational studies have shown that this compound effectively fits into the active sites of target proteins associated with bacterial resistance mechanisms. These findings support further exploration for drug development applications .

Properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFZHBHYXIHNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350159
Record name 4-Bromo-N-[(furan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312587-75-0
Record name 4-Bromo-N-(2-furanylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312587-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[(furan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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